tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a cyclic organic compound belonging to the class of piperidines. It serves as a key intermediate in the synthesis of various biologically active compounds, particularly the protein tyrosine kinase Jak3 inhibitor CP-690550. [] This compound is not found naturally and is produced synthetically for research purposes. It is not a drug itself and does not have direct medicinal applications.
In medicinal chemistry, tert-butyl piperidine derivatives have been synthesized and evaluated for their antimycobacterial activities. Notably, one such derivative exhibited significant in vitro and in vivo activity against both Mycobacterium tuberculosis and multi-drug-resistant strains, outperforming standard treatments like isoniazid2. Additionally, these compounds have been used as chiral auxiliaries and building blocks in the synthesis of enantiomerically pure amino acids and dipeptides, showcasing their versatility in constructing complex chiral molecules4.
In the field of materials science, tert-butyl piperidine derivatives have been applied to improve the performance of dye-sensitized TiO2 solar cells. The addition of tert-butylpyridine to the electrolyte resulted in a significant increase in the open-circuit potential, attributed to the modification of the TiO2 surface charge and the reduction of electron recombination3.
The utility of tert-butyl piperidine derivatives extends to synthetic methodology, where they have been employed in stereoselective syntheses. For example, tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives have been synthesized with high selectivity, demonstrating the potential of these compounds as synthons for preparing diverse piperidine derivatives6. Moreover, the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with various reagents has led to the formation of 3-alkenyl-4-oxopiperidine-1-carboxylates, further highlighting their synthetic utility7.
Tert-butyl piperidine derivatives have also been identified as key intermediates in the synthesis of small molecule anticancer drugs. A rapid and high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an important intermediate for such drugs, has been established, emphasizing the importance of these compounds in the development of new therapeutics8.
X-ray crystallography studies of tert-butyl piperidine derivatives have provided valuable structural information, which is crucial for understanding their reactivity and designing new compounds with desired properties. For example, the crystal structure of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed the orientation of substituents and the presence of strong hydrogen bonds, which are important for molecular packing9.
The compound is cataloged under CAS Number 181269-69-2 and can be found in various chemical databases, including PubChem and VWR. Its classification falls within the realm of organic compounds, particularly those related to piperidine derivatives, which are known for their diverse biological activities .
The synthesis of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate can be achieved through several methods, with one prominent route involving the reaction of di-tert-butyl dicarbonate with methyl 4-oxo-3-piperidinecarboxylate hydrochloride. This method allows for the production of high yields of optically active forms of the compound using commercially available reagents .
Key Steps in Synthesis:
The molecular structure of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate features a piperidine ring with specific substituents that influence its reactivity and properties. The structural formula can be represented as follows:
Structural Characteristics:
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate participates in various chemical reactions including:
The mechanism of action for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate primarily revolves around its role as an intermediate in synthetic pathways for pharmaceuticals. Its reactivity profile allows it to participate in various transformations that lead to biologically active compounds.
Key Mechanistic Insights:
The physical properties of tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate include:
Chemical Properties:
The compound exhibits standard stability under ambient conditions but may undergo hydrolysis or oxidation under extreme conditions or when exposed to moisture .
tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate finds applications across various fields:
The compound designated by CAS RN 181269-69-2 follows systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its primary name, tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate, precisely defines its molecular framework: a piperidine ring substituted with a methyl group at position 3, a ketone at position 4, and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. The numbering prioritizes the nitrogen (position 1), with subsequent positions assigned based on carbonyl and alkyl substituents [3].
Alternative nomenclature reflects functional group hierarchies:
For the chiral variant (CAS RN 2091951-57-2), stereodescriptors specify absolute configuration:
Table 1: Systematic Nomenclature and Synonyms
| IUPAC Name | Common Synonyms | CAS Registry Number |
|---|---|---|
| tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | 1-Boc-3-methyl-4-piperidone; N-Boc-3-methyl-4-piperidone | 181269-69-2 |
| (R)-tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate | (R)-1-Boc-3-methylpiperidin-4-one | 2091951-57-2 |
The molecular formula C₁₁H₁₉NO₃ (MW = 213.27 g/mol) and SMILES representation O=C(N1CC(C)C(CC1)=O)OC(C)(C)C provide unambiguous structural encoding [2] [3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR analysis provides atomic-level structural validation:
Infrared (IR) Spectroscopy
Vibrational modes confirm critical functional groups:
Mass Spectrometry (MS)
Electron ionization (EI-MS) exhibits diagnostic fragments:
Table 2: Key Spectroscopic Assignments
| Technique | Functional Group | Characteristic Signal(s) |
|---|---|---|
| ¹H NMR | tert-Butyl | δ 1.45 ppm (s, 9H) |
| C3-H methine | δ 2.65–2.80 ppm (m, 1H) | |
| C3-methyl | δ ~1.10 ppm (d, 3H) | |
| ¹³C NMR | Boc carbonyl | δ ~155 ppm |
| Ketone carbonyl | δ ~210 ppm | |
| IR | Ester C=O | ~1700 cm⁻¹ |
| Ketone C=O | ~1660–1680 cm⁻¹ | |
| MS | Molecular ion | m/z 213.1365 |
Although experimental X-ray diffraction data for this specific compound is absent in the retrieved sources, crystallography of analogous Boc-protected piperidinones reveals predictable conformational behavior:
Bond lengths and angles derived from computational models or related structures indicate:
Density functional theory (DFT) calculations provide insights into molecular properties and reactivity:
Electronic Properties
Steric Parameters
Lipophilicity and Solubility
Table 3: Computed Physicochemical Properties
| Parameter | Value | Method/Model |
|---|---|---|
| Molecular Weight | 213.27 g/mol | - |
| Fraction Csp³ | 0.82 | Fragment-based |
| TPSA | 46.61 Ų | Ertl et al. 2000 |
| Consensus Log Pₒ/w | 1.48 | iLOGP/XLOGP3/WLOGP/MLOGP/SILICOS-IT |
| Water Solubility (ESOL) | 4.43 mg/mL | Delaney 2004 |
| GI Absorption | High | BOILED-Egg model |
| BBB Permeation | Yes | BOILED-Egg model |
Reactivity Descriptors
These computational insights guide synthetic applications, predicting reactivity patterns and physicochemical behavior relevant to pharmaceutical design [2] [3].
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: